methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2648947-46-8
VCID: VC11549355
InChI: InChI=1S/C10H17NO2.ClH/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10;/h8,11H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers

CAS No.: 2648947-46-8

Cat. No.: VC11549355

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers - 2648947-46-8

Specification

CAS No. 2648947-46-8
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10;/h8,11H,2-7H2,1H3;1H
Standard InChI Key NUHNWGKCLBRVCE-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CC2(C1)CCNC2.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 6-azaspiro[3.4]octane system, where a nitrogen atom bridges a cyclopropane ring (3-membered) and a cyclobutane ring (4-membered). The spiro junction at the 2-position connects the acetate moiety, which is esterified as a methyl ester (Fig. 1). The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological assays .

Key structural attributes:

  • Molecular formula: C10H17NO2HCl\text{C}_{10}\text{H}_{17}\text{NO}_2 \cdot \text{HCl}

  • Molecular weight: 219.71 g/mol

  • Spirocyclic system: 6-azaspiro[3.4]octane with a lactam-like nitrogen .

Diastereomerism

The spirocyclic framework introduces two stereogenic centers: one at the spiro carbon (C2) and another at the nitrogen-bearing carbon (C6). This results in four possible stereoisomers (two pairs of enantiomers), though synthetic routes often yield a mixture of diastereomers due to incomplete stereocontrol during cyclization . Separation techniques such as chiral chromatography or recrystallization are required to isolate individual stereoisomers .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride typically involves:

  • Construction of the spirocyclic core via annulation.

  • Introduction of the acetate side chain.

  • Salt formation with hydrochloric acid.

Annulation Strategies

Three principal routes have been reported for related azaspiro compounds, adaptable to this target :

  • Cyclopentane annulation: A cyclopentane precursor undergoes ring expansion with a nitrogen-containing fragment.

  • Four-membered ring annulation: A cyclopropane or cyclobutane intermediate is functionalized with amines.

  • Multi-component reactions: Leveraging Ugi or Passerini reactions to assemble the spirocyclic skeleton.

Example synthesis (adapted from ):

  • Step 1: Condensation of methyl glyoxylate with a cyclopropane diamine to form the spirocyclic lactam.

  • Step 2: Reduction of the lactam to the secondary amine using sodium borohydride.

  • Step 3: Esterification with acetyl chloride and subsequent hydrochloride salt formation .

Critical parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency .

  • Temperature: Controlled between −78°C and room temperature to minimize side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group .

Spectral Characterization

  • ¹H NMR (400 MHz, D₂O): Key signals include δ 3.65 (s, 3H, OCH₃), δ 3.20–3.40 (m, 2H, NCH₂), and δ 1.50–2.10 (m, cyclopropane/cyclobutane protons) .

  • IR: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester) and 2500–3000 cm⁻¹ (N–H stretch of hydrochloride salt).

Stereochemical Resolution and Analysis

Diastereomer Separation

  • Chromatography: Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers .

  • Crystallization: Differential solubility in ethanol/water mixtures allows isolation of major diastereomers .

Configurational Assignment

X-ray crystallography of single crystals confirms the relative stereochemistry. For example, the trans-diastereomer exhibits a puckered cyclobutane ring, while the cis-isomer adopts a planar conformation .

Applications in Drug Discovery

Muscarinic Receptor Agonism

Analogous azaspiro compounds demonstrate selectivity for muscarinic M₁/M₄ receptors, making them candidates for neurological disorders (e.g., Alzheimer’s disease) . The acetate moiety in this compound may enhance blood-brain barrier permeability .

NAMPT Inhibition

Spirocyclic derivatives are explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for anticancer therapies . The diastereomeric mixture’s bioactivity is typically assessed in vitro using enzyme inhibition assays.

Challenges and Future Directions

Synthetic Optimization

Current yields for diastereomerically pure material remain low (~30–40%). Flow chemistry and enzymatic resolution methods are under investigation to improve efficiency .

Biological Profiling

Further studies are needed to correlate stereochemistry with receptor binding affinity. Computational modeling (e.g., molecular docking) could predict optimal configurations for target engagement .

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